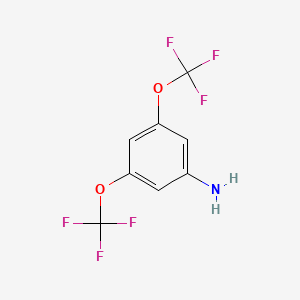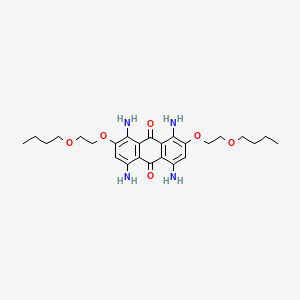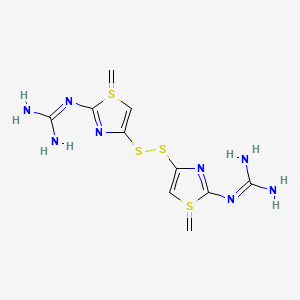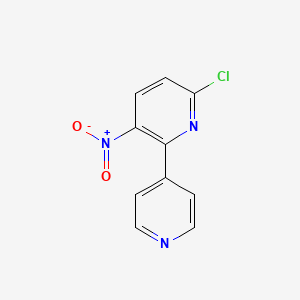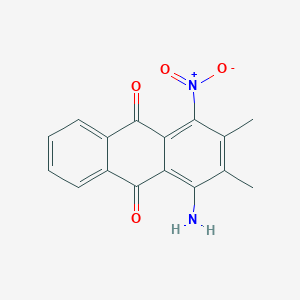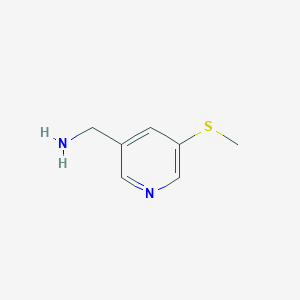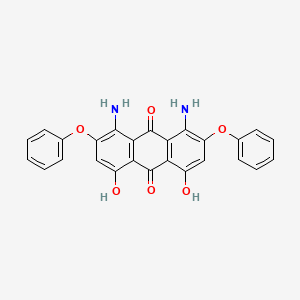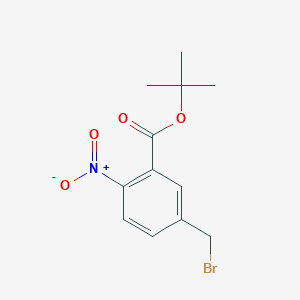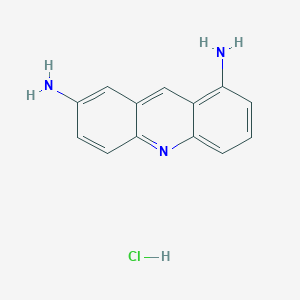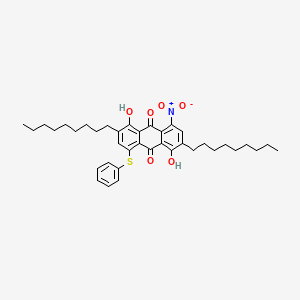
1,5-Dihydroxy-4-nitro-2,6-dinonyl-8-(phenylsulfanyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dihydroxy-4-nitro-2,6-dinonyl-8-(phenylthio)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes hydroxyl, nitro, and phenylthio groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-4-nitro-2,6-dinonyl-8-(phenylthio)anthracene-9,10-dione typically involves multiple steps, starting from simpler anthraquinone derivatives. The process may include nitration, alkylation, and thiolation reactions. For instance, the nitration of anthraquinone can be achieved using concentrated nitric acid under controlled temperature conditions. Subsequent alkylation with nonyl groups and thiolation with phenylthio groups are carried out using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dihydroxy-4-nitro-2,6-dinonyl-8-(phenylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols or amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce aminoanthraquinones.
Aplicaciones Científicas De Investigación
1,5-Dihydroxy-4-nitro-2,6-dinonyl-8-(phenylthio)anthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1,5-Dihydroxy-4-nitro-2,6-dinonyl-8-(phenylthio)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and nitro groups can participate in redox reactions, affecting cellular processes. Additionally, the phenylthio group may interact with thiol-containing proteins, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Dihydroxy-4,8-dinitroanthraquinone
- 1,5-Dihydroxy-4-nitro-2,6-dimethyl-8-(phenylthio)anthracene-9,10-dione
- 1,5-Dihydroxy-4-nitro-2,6-dinonyl-8-(methylthio)anthracene-9,10-dione
Uniqueness
1,5-Dihydroxy-4-nitro-2,6-dinonyl-8-(phenylthio)anthracene-9,10-dione is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
84674-84-0 |
|---|---|
Fórmula molecular |
C38H47NO6S |
Peso molecular |
645.8 g/mol |
Nombre IUPAC |
1,5-dihydroxy-4-nitro-2,6-di(nonyl)-8-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C38H47NO6S/c1-3-5-7-9-11-13-16-20-26-24-29(39(44)45)31-33(35(26)40)38(43)32-30(46-28-22-18-15-19-23-28)25-27(36(41)34(32)37(31)42)21-17-14-12-10-8-6-4-2/h15,18-19,22-25,40-41H,3-14,16-17,20-21H2,1-2H3 |
Clave InChI |
CYSHZLYMRMVDBC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC(=C2C(=C1O)C(=O)C3=C(C=C(C(=C3C2=O)O)CCCCCCCCC)SC4=CC=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [2,3'-bipyridine]-4-carboxylate](/img/structure/B13142291.png)
